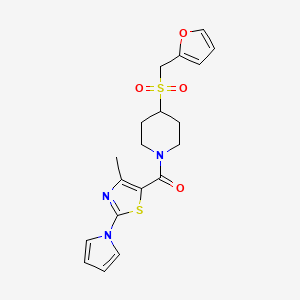

Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

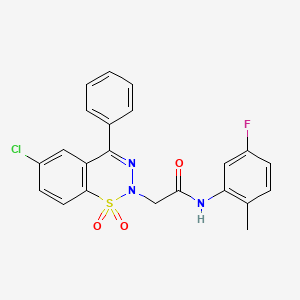

“Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone” is a chemical compound with the molecular formula C17H19NO4. It is not intended for human or veterinary use and is used for research purposes only. The term “Morpholino” refers to a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Scientific Research Applications

Synthesis and Imaging Applications

- PET Imaging Agent Synthesis for Parkinson's Disease : A study by Wang et al. (2017) synthesized [11C]HG-10-102-01, a compound structurally related to Morpholino(2-((p-tolyloxy)methyl)furan-3-yl)methanone, as a potential PET imaging agent for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis process achieved high radiochemical yield and purity, indicating its potential for neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Structural and Chemical Properties

- Crystal Structure Analysis : Bakare et al. (2005) reported on the crystal structure of a compound with a morpholino ring, showcasing its structural integrity and providing insights into its chemical properties, potentially influencing its application in further medicinal chemistry research (Bakare, John, Butcher, & Zalkow, 2005).

Novel Compound Synthesis and Biological Activity

- Antibacterial Activity of Novel Synthesized Compounds : Khumar, Ezhilarasi, and Prabha (2018) synthesized novel pyrazole derivatives from a precursor similar to this compound. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Enantioselective Synthesis

- Catalyzed Additions to Nitrones : Phillips, Reynolds, and Scheidt (2008) explored the enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones, leading to the synthesis of morpholinone heterocycles. This process demonstrates the versatility of similar compounds in synthesizing complex molecular structures with potential therapeutic applications (Phillips, Reynolds, & Scheidt, 2008).

properties

IUPAC Name |

[2-[(4-methylphenoxy)methyl]furan-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-13-2-4-14(5-3-13)22-12-16-15(6-9-21-16)17(19)18-7-10-20-11-8-18/h2-6,9H,7-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPPXMSCEHHOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)

![N-(cyanomethyl)-2-(4-{2-[ethyl(2-methylpropyl)amino]ethyl}piperidin-1-yl)acetamide](/img/structure/B2943565.png)

![4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2943568.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/no-structure.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2943573.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)